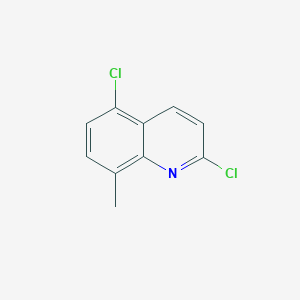

2,5-Dichloro-8-methylquinoline

Description

Significance of Quinoline (B57606) Derivatives as Pharmacophores in Medicinal Chemistry

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental pharmacophore in drug discovery. nih.govorientjchem.org Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govrsc.org The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. rsc.org This adaptability has led to the development of numerous clinically significant drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. rsc.org The ability of quinoline derivatives to interact with diverse biological targets, including enzymes and receptors, underscores their perpetual importance in the quest for new therapeutic agents. nih.govekb.eg

Overview of Dichloro-Substituted Quinoline Derivatives in Contemporary Research

The introduction of halogen atoms, particularly chlorine, into the quinoline ring system can significantly modulate a compound's biological activity. sci-hub.se Dichloro-substituted quinoline derivatives are a prominent class of compounds actively being investigated in medicinal chemistry. The presence and position of the chlorine atoms can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. sci-hub.se For instance, certain chloro-substituted quinolines have been explored for their potential as antimicrobial and anticancer agents. bohrium.comsmolecule.com Research into dichloro-substituted quinolines, such as 2,4-dichloro-8-methylquinoline (B1596889) and 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, highlights the ongoing efforts to synthesize and evaluate novel derivatives with enhanced therapeutic potential. jmpas.commdpi.com

Chemical Profile

2,5-Dichloro-8-methylquinoline is a distinct member of the dichloro-substituted quinoline family. Its specific substitution pattern imparts a unique set of chemical and physical properties that are of interest in synthetic and medicinal chemistry research.

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 1340414-32-5 |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

Synthesis and Characterization

The synthesis of this compound, like many quinoline derivatives, can be approached through various synthetic strategies. A common method for creating the quinoline core is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid. rsc.org Modifications of this and other methods, such as the Conrad-Limpach synthesis, can be employed to introduce the desired substituents. orientjchem.org For instance, starting with a appropriately substituted aniline, such as 4-chloro-2-methylaniline, can lead to the formation of a chlorinated methylquinoline. chemicalbook.com Further chlorination steps would then be necessary to achieve the 2,5-dichloro substitution pattern.

Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. Characterization and structural confirmation rely on a suite of spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR | Provides information on the number and environment of hydrogen atoms, confirming the presence of the methyl group and the aromatic protons on the quinoline ring. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule, helping to confirm the overall carbon skeleton. |

| Mass Spectrometry | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its molecular structure.

| Property | Description |

| Physical State | Expected to be a solid at room temperature. |

| Solubility | Likely to exhibit poor solubility in water and good solubility in common organic solvents. |

| Melting Point | A specific melting point would be determined experimentally and is a key indicator of purity. |

Chemical Reactivity and Stability

Applications in Research

The primary application of this compound in a research context is as a chemical intermediate for the synthesis of more complex molecules. Its reactive sites, particularly the chlorine atoms, allow for further functionalization, making it a valuable building block for creating libraries of novel compounds for biological screening. For example, derivatives such as this compound-3-carbonitrile and this compound-4-carboxylic acid have been synthesized, indicating its utility in generating compounds with different functional groups. bldpharm.com

| Compound Synthesized from this compound | Potential Research Area |

| This compound-3-carbonitrile | Medicinal Chemistry, Materials Science |

| This compound-4-carboxylic acid | Medicinal Chemistry, Ligand Synthesis |

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWKIBFRFGZQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies on 2,5 Dichloro 8 Methylquinoline and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 2,5-Dichloro-8-methylquinoline, DFT studies would elucidate the influence of the chloro and methyl substituents on the quinoline (B57606) core, governing its reactivity and stability.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. uantwerpen.be

In quinoline systems, the distribution of these orbitals provides insight into reactive properties. uantwerpen.be For an analogue, 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO is delocalized over the entire molecule except for the methyl group, while the LUMO is delocalized over the entire molecule. arabjchem.org The presence of electron-withdrawing chlorine atoms is expected to lower both the HOMO and LUMO energy levels, while the electron-donating methyl group would typically raise them.

Table 1: Comparison of Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Quinoline Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol | -5.82 | -2.37 | 3.45 | |

| 8-hydroxy-2-methyl quinoline | -5.218 | -1.628 | 3.59 | uantwerpen.be |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -5.032 | -2.718 | 2.314 | uantwerpen.be |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. researchgate.net The MEP surface displays regions of varying electrostatic potential, where different colors indicate different charge densities: red signifies electron-rich areas (negative potential) prone to electrophilic attack, while blue denotes electron-deficient areas (positive potential) susceptible to nucleophilic attack. uantwerpen.be

For quinoline derivatives, MEP analysis reveals that negative potential regions are typically localized near the nitrogen atom and any oxygen atoms present, making these sites targets for electrophiles. researchgate.netmdpi.com In the case of 5,7-dichloro-8-hydroxy-2-methyl quinoline, the negative potential is concentrated over the oxygen atom. uantwerpen.be For this compound, the nitrogen atom in the quinoline ring would be a primary site of negative potential, making it a center for electrophilic interactions. Conversely, the electron-withdrawing chlorine atoms would create regions of positive potential, making the adjacent carbon atoms susceptible to nucleophilic attack. The MEP map provides a clear, visual guide to the molecule's reactive sites. mdpi.com

While MEP provides a general picture of reactivity, local reactivity descriptors like Fukui functions offer a more quantitative, atom-specific prediction of reactivity. hackernoon.com Fukui functions (ƒ(r)) measure the change in electron density at a specific point when an electron is added to or removed from the system. joaquinbarroso.com Condensed Fukui functions are used to determine the most reactive atomic sites within a molecule. researchgate.net

There are three main types of condensed Fukui indices:

ƒk+ : Indicates the propensity of an atom k for a nucleophilic attack (attack by an electron donor). The site with the highest ƒk+ value is the most likely to accept an electron.

ƒk- : Indicates the propensity for an electrophilic attack (attack by an electron acceptor). The site with the highest ƒk- value is the most likely to donate an electron.

ƒk0 : Indicates the propensity for a radical attack .

In studies of quinoline and its derivatives, Fukui functions have been used to pinpoint reactive sites. uantwerpen.beresearchgate.net For this compound, one would expect the nitrogen atom to have a high ƒk- value, confirming its susceptibility to electrophilic attack. The carbon atoms bonded to the chlorine atoms would likely exhibit high ƒk+ values, marking them as prime targets for nucleophiles.

Table 2: Conceptual Application of Fukui Functions for Reactivity Prediction in this compound

| Atomic Site | Expected Dominant Fukui Index | Predicted Reactivity |

| Quinoline Nitrogen (N) | ƒk- | Site for electrophilic attack |

| Carbon at position 2 (C2) | ƒk+ | Site for nucleophilic attack |

| Carbon at position 5 (C5) | ƒk+ | Site for nucleophilic attack |

| Aromatic Carbons | ƒk0 | Potential sites for radical attack |

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excitation properties and intramolecular charge transfer (ICT) characteristics of molecules. nih.govbohrium.com These calculations can predict the absorption spectra (UV-Vis) and describe the nature of electronic transitions, such as n→π* or π→π*.

For quinoline derivatives, the position and nature of substituents strongly influence their absorption and emission properties. nih.govaanda.org TD-DFT studies on an analogue, 5,7-dichloro-8-hydroxy-2-methyl quinoline, revealed that its lowest energy excitation could be characterized as a charge transfer (CT) type, which is a consequence of the substituent effects on the electronic structure. uantwerpen.be The introduction of chloro and methyl groups to the quinoline scaffold in this compound would similarly modulate its electronic transitions. The chlorine atoms, being electron-withdrawing, and the methyl group, being electron-donating, would likely facilitate intramolecular charge transfer upon photoexcitation, a property that is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). researcher.liferesearchgate.net

Computational methods can be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation (ΔfH°), entropy, and Gibbs free energy (ΔG). longdom.org These parameters are essential for understanding the molecule's stability and its behavior in chemical reactions. mdpi.com

Studies on various quinoline derivatives have shown that substitution significantly affects their thermodynamic stability. longdom.orgmdpi.com For instance, the thermal analysis (TGA) of metal complexes with a 2-chloro-6-methylquinoline (B1583817) derivative has been used to evaluate activation energy, enthalpy, and entropy of decomposition, providing insights into their thermal stability. ugm.ac.id For this compound, computational analysis would likely show it to be a stable compound under standard conditions. The calculated Gibbs free energy of formation would provide a quantitative measure of its thermodynamic stability relative to its constituent elements. Such data is critical for predicting reaction equilibria and designing synthetic pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rug.nl MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the nature of intermolecular interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For a semi-rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with its environment. A simulation could reveal the preferred orientation of the molecule in a solvent, the stability of its conformations, and how it might bind within the active site of a protein. nih.gov Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific atoms or regions of the molecule.

In studies of related quinoline derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes. uantwerpen.benih.gov An MD simulation of this compound could elucidate its interaction patterns, showing how the chlorine and methyl groups participate in hydrogen bonding, hydrophobic, or van der Waals interactions, which are fundamental to its potential biological activity or material properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical expressions that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.tr These in silico methods are pivotal in modern drug discovery and materials science, as they accelerate the identification of promising new molecules by predicting their activities before synthesis. dergipark.org.trijaems.com For quinoline derivatives, these studies have been instrumental in elucidating the key structural features required for various biological actions, including antitubercular, antimicrobial, and anticancer activities. nih.govscholarsresearchlibrary.comallsubjectjournal.com

Correlation of Molecular Descriptors with Biological Activity Profiles

The biological activity of quinoline analogues has been successfully correlated with a variety of molecular descriptors calculated using computational methods. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. Although a dedicated QSAR model for this compound is not available, studies on similar structures reveal consistent patterns.

For instance, QSAR studies on quinoline derivatives with antitubercular activity have highlighted the significance of descriptors such as molar refractivity, log P (lipophilicity), hydrogen bond donors, and the presence of halogen atoms. chula.ac.th In one study on quinolinecarbaldehyde derivatives, the developed models were robust and could be used for the virtual screening of new compounds with potential anti-tubercular efficacy. chula.ac.th Another 3D-QSAR study on quinoline hydrazones as inhibitors of the enoyl acyl carrier protein reductase (ENR), a key enzyme in Mycobacterium tuberculosis, demonstrated that the quinoline moiety is essential for anti-TB activity. dovepress.com The model indicated that sterically preferred regions exist at the 5th, 6th, 7th, and 8th positions of the quinoline ring, suggesting that the methyl group at position 8 and the chloro group at position 5 in this compound could significantly influence its interaction with biological targets. dovepress.com

The following table summarizes common molecular descriptors used in QSAR studies of quinoline analogues and their typical correlation with biological activities.

| Descriptor Class | Specific Descriptor | Correlation with Biological Activity |

| Electronic | HOMO/LUMO Energies | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's reactivity and stability. nih.govscirp.org |

| Electronegativity | In some models, increased electronegativity was found to decrease antitubercular activity. nih.gov | |

| Dipole Moment | Influences solubility and the ability to engage in polar interactions with a target receptor. dergipark.org.tr | |

| Steric/Topological | Molar Refractivity (MR) | Correlates with the volume of the molecule and its polarizability, often showing a positive correlation with activity. chula.ac.th |

| van der Waals Volume | A positive correlation suggests that bulkier substituents can enhance activity, likely by improving binding pocket interactions. nih.gov | |

| Hydrophobic | Partition Coefficient (logP) | This descriptor is crucial for membrane permeability and reaching the target site. Its influence is often parabolic, with an optimal value for activity. ijaems.com |

| Chemical | Hydrogen Bond Donors/Acceptors | The capacity to form hydrogen bonds is critical for specific ligand-receptor interactions. chula.ac.th |

| Halogen Atom Count | The presence and position of halogens can significantly modulate activity through various interactions. chula.ac.th |

These studies collectively suggest that the biological profile of this compound would be a complex interplay of the lipophilicity and steric bulk imparted by the chloro and methyl groups, alongside their electronic influence on the quinoline scaffold.

Influence of Electronic and Stereoelectronic Parameters on Compound Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions with biological macromolecules. For quinoline derivatives, parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are critical determinants of their properties. uantwerpen.bemdpi.com

The introduction of substituents onto the quinoline ring dramatically alters these parameters. The two chlorine atoms in this compound, being highly electronegative, act as electron-withdrawing groups. This influences the electron distribution across the aromatic system and can create electrophilic regions on the molecule, which are potential sites for interaction with nucleophilic residues in a biological target. uantwerpen.be The MEP map of a molecule, for example, visually represents these charge distributions, with negative potential (red/yellow) indicating regions prone to electrophilic attack and positive potential (blue) indicating regions susceptible to nucleophilic attack. uantwerpen.bemdpi.com

The HOMO-LUMO energy gap is another crucial parameter, indicating the chemical reactivity and stability of a molecule. scirp.org A smaller energy gap generally correlates with higher reactivity. nih.govkuleuven.be Studies on substituted quinolines show that the introduction of halogen atoms and methyl groups modifies this gap. For example, a computational study on 5,7-dichloro-8-hydroxy-2-methyl quinoline revealed a smaller HOMO-LUMO gap compared to pristine quinoline, indicating increased reactivity. uantwerpen.be It is therefore expected that the chloro and methyl substituents on this compound would similarly modulate its electronic reactivity.

The table below outlines the expected influence of the substituents of this compound on key electronic and stereoelectronic parameters, based on general principles and studies of analogous compounds.

| Parameter | Influence of -Cl Substituents (Positions 2 & 5) | Influence of -CH₃ Substituent (Position 8) | Expected Net Effect on this compound |

| Electron Density | Strong electron-withdrawing (inductive effect), leading to reduced electron density on the quinoline ring. | Weak electron-donating (hyperconjugation and inductive effect). | Overall reduction in ring electron density, creating a more electron-deficient aromatic system. |

| HOMO-LUMO Gap | Tends to lower the energy of both HOMO and LUMO, potentially reducing the gap and increasing reactivity. uantwerpen.be | Tends to raise HOMO energy, potentially decreasing the energy gap. | The net effect is a likely reduction in the HOMO-LUMO gap, suggesting higher chemical reactivity compared to unsubstituted quinoline. |

| Molecular Electrostatic Potential (MEP) | Creates regions of positive potential near the hydrogen atoms of the ring and negative potential localized near the chlorine atoms. | Contributes to a region of slight negative potential. | A complex MEP with distinct positive and negative regions, offering multiple potential interaction sites. uantwerpen.bemdpi.com |

| Stereoelectronic Effects | The steric bulk and electronic nature of the chlorine atoms can influence the preferred conformation and interaction geometry with a target. | The methyl group adds steric bulk at position 8, potentially influencing the orientation of the molecule in a binding pocket. dovepress.com | The specific 2,5,8-substitution pattern creates a unique three-dimensional shape and electronic profile that will govern its specific interactions. |

Structure Activity Relationship Sar Investigations for 2,5 Dichloro 8 Methylquinoline and Analogous Quinoline Scaffolds

Influence of Halogen Substitution Patterns (e.g., Dichloro Substitution) on Biological Activity and Physicochemical Interactions

Halogen substitution is a key strategy in modulating the biological activity of quinoline (B57606) derivatives. The presence, type, and position of halogen atoms can profoundly affect a compound's physicochemical properties, such as lipophilicity, which in turn influences cellular uptake and interaction with biological targets. orientjchem.org

The introduction of chlorine atoms, as seen in 2,5-Dichloro-8-methylquinoline , often enhances biological activity. For instance, 5,7-dichloro and 5,7-dibromo quinoline derivatives have demonstrated significant fungicidal activities. rsc.org Similarly, 4,7-dichloroquinoline (B193633) has shown potent antiplasmodial activity against both sensitive and resistant strains of Plasmodium falciparum. nih.gov The presence of a chlorine atom at the C-6 position has been found to be an essential moiety for improving antimalarial activity. rsc.org In some cases, a 2-chloro substituent on the quinoline ring has been associated with antioxidant properties. rsc.org

The position of the halogen is crucial. For example, in a series of quinoline analogs studied for anti-Alzheimer's activity, the replacement of a trifluoromethyl group with a chlorine atom at the C-7 position resulted in strong acetylcholinesterase (AChE) inhibition. arabjchem.org Conversely, for some quinoline-imidazole hybrids, a chloro-substituent at the C-2 position led to a loss of antimalarial activity, whereas an electron-donating group at the same position enhanced it. rsc.org

The following table summarizes the effect of various halogen substitutions on the biological activity of quinoline scaffolds based on several studies.

| Compound/Substitution Pattern | Biological Activity/Finding |

| 5,7-Dichloroquinoline | Showed significant fungicidal activity. rsc.org |

| 4,7-Dichloroquinoline | Exhibited potent antiplasmodial activity against P. falciparum. nih.gov |

| C-7 Chlorine Substitution | Displayed strong AChE inhibition in certain quinoline analogs. arabjchem.org |

| C-6 Chlorine Substitution | Found to be important for enhancing antimalarial efficacy. rsc.org |

| C-2 Chlorine Substitution | Associated with loss of antimalarial activity in some hybrids, but linked to antioxidant potential in others. rsc.org |

Role of Methyl and Other Alkyl Groups on the Quinoline Ring System in Modulating Activity

Alkyl groups, particularly methyl groups, play a significant role in modifying the biological activity of the quinoline ring system. The introduction of these hydrophobic groups can enhance binding affinity to target receptors. orientjchem.org However, the effect is highly dependent on the position of the alkyl group.

For instance, in the context of anti-leishmanial agents, a methyl group at the C-6 position of the quinoline core was found to improve the leishmanicidal effect, whereas an 8-methylation led to a loss of activity. frontiersin.org In another study on HIV-1 integrase inhibitors, a methyl group at the 6-position of the quinolone ring was shown to be more important for activity than a chlorine atom at the same position or a methyl group at the 7-position. epa.gov

The size and nature of the alkyl group are also determining factors. In studies on thiazolo[4,5-c]quinolines as Toll-like receptor (TLR) agonists, an optimal alkyl chain length at the C-2 position was identified, with activity diminishing as the chain length increased beyond butyl. nih.gov The introduction of longer alkyl chains, such as pentyl or octyl, at other positions has been shown to increase biological activity in some contexts. mdpi.com

The table below illustrates the impact of methyl and other alkyl group substitutions on quinoline activity.

| Substitution | Position | Effect on Biological Activity |

| Methyl | C-6 | Improved leishmanicidal effect. frontiersin.org |

| Methyl | C-8 | Promoted a loss of leishmanicidal activity. frontiersin.org |

| Methyl | C-6 | More crucial for anti-HIV activity than a C-7 methyl group. epa.gov |

| Butyl | C-2 | Optimal for TLR8/7 agonistic activity in thiazoloquinolines. nih.gov |

| Pentyl/Octyl | - | Increased biological activity in certain antileishmanial compounds. mdpi.com |

Positional Effects of Substituents on Biological Potency and Selectivity (e.g., C-2, C-5, C-7, C-8 Modifications)

The specific placement of substituents on the quinoline ring is a determining factor for both the potency and selectivity of a compound's biological action. Different positions on the ring have been identified as critical for various therapeutic activities.

C-2 Position: Modifications at this position can have a pronounced influence on activity. nih.gov For example, the introduction of specific functional groups at C-2 has been linked to the anticancer activity of quinoline derivatives. orientjchem.org In some antileishmanial compounds, a 2-substituted quinoline was significantly more active than an 8-substituted one. mdpi.com However, in other cases, a chlorine atom at C-2 can lead to a loss of activity. rsc.org

C-5 Position: The C-5 position is also important. For instance, a hydroxyl group at position 8 combined with a trimethoxyphenyl group at position 5 has been found to confer potent anticancer activity. orientjchem.org In the case of 6,7-dichloro-5,8-quinolinedione derivatives, the introduction of hydroxyl or formyl groups at the C-2 position created an additional nucleophilic region, while modifications at the C-5 position can affect the molecule's penetration into cells. mdpi.commdpi.com

C-7 Position: This position is often crucial for biological interactions. In some anticancer agents, the substituent at C-7 is responsible for direct interaction with topoisomerase II. mdpi.com The presence of a hydroxyl or methoxy (B1213986) group at position 7 has been shown to improve antitumor activity. orientjchem.org For anti-Alzheimer's agents, the replacement of a chlorine and trifluoromethyl group at C-7 displayed strong AChE inhibition. arabjchem.org

C-8 Position: The substitution pattern at the C-8 position plays a crucial role in the structure-activity relationship of many antimalarial and anti-Alzheimer's drugs. rsc.org An 8-hydroxy group is a key feature in many biologically active quinolines, largely due to its metal-chelating ability. tandfonline.comtandfonline.com However, an 8-methyl group has been shown to be detrimental to the leishmanicidal activity of some 4-aminoquinolines. frontiersin.org

The following table highlights the positional importance of various substituents on the quinoline ring.

| Position | Substituent/Modification | Impact on Biological Activity/Selectivity |

| C-2 | Aryl groups | Enhanced CpG-ODN inhibitory activity. frontiersin.org |

| C-5 | Trimethoxyphenyl group | Potent anticancer activity in combination with an 8-hydroxy group. orientjchem.org |

| C-7 | Aromatic rings | Improved antitumor properties. mdpi.com |

| C-8 | Hydroxy group | Crucial for metal chelation and various biological activities. tandfonline.comnih.gov |

| C-8 | Methyl group | Loss of leishmanicidal activity in some analogs. frontiersin.org |

Metal Specificity and Chelation in SAR Studies

The ability of certain quinoline derivatives to chelate metal ions is a fundamental aspect of their biological activity. The 8-hydroxyquinoline (B1678124) scaffold is particularly well-known for its metal-chelating properties, which are often the source of its bioactivity. tandfonline.comnih.gov This chelation can restore metal balance in diseases associated with metal dyshomeostasis. tandfonline.com

The nature of both the ligand and the metal ion determines the pharmacological activity of the resulting complex. tandfonline.com For example, the anticancer activity of 8-hydroxyquinoline derivatives is enhanced by copper ions, which are redox-reactive, leading to an increase in reactive oxygen species (ROS). This effect is not observed with non-redox reactive zinc ions. tandfonline.com Some quinoline-based compounds can act as ionophores, transporting metal ions into cells and thereby exhibiting cytotoxic activity. tandfonline.com

The specificity of chelation is also a key factor. Clioquinol, an 8-hydroxyquinoline derivative, selectively chelates copper and zinc ions, which are involved in protein misfolding and aggregation in Alzheimer's disease. tandfonline.com In the case of quinolone antibiotics, they form more stable chelates with hard Lewis acids like Al³⁺ and Fe³⁺ compared to group 2A cations like Mg²⁺ and Ca²⁺. nih.gov The stoichiometry of these metal complexes can also vary, depending on the metal ion and pH. nih.gov

The table below provides an overview of metal specificity and chelation in SAR studies of quinoline derivatives.

| Quinoline Derivative | Metal Ion(s) | Biological Implication/Finding |

| 8-Hydroxyquinoline derivatives | Copper (Cu²⁺) | Enhanced anticancer activity through ROS generation. tandfonline.com |

| Clioquinol | Copper (Cu²⁺), Zinc (Zn²⁺) | Selective chelation relevant to Alzheimer's disease pathology. tandfonline.com |

| Quinolone antibiotics | Aluminum (Al³⁺), Iron (Fe³⁺) | Form more stable chelates compared to divalent cations like Mg²⁺ and Ca²⁺. nih.gov |

| Quinoline-hydrazone hybrids | Iron (Fe³⁺) | A direct relationship was observed between Fe³⁺-chelating ability and antileishmanial activity. mdpi.com |

Research Applications and Therapeutic Development Prospects

Role as Chemical Probes and Research Tools in Biological Systems

Quinoline (B57606) derivatives are frequently utilized as research tools to investigate biological mechanisms. smolecule.com Halogenated quinolines, in particular, can serve as scaffolds for biochemical probes used in enzyme inhibition assays and other biochemical studies. evitachem.com For instance, certain derivatives of 8-hydroxy-2-methylquinoline have been identified as effective prototypes for zinc sensors within biological systems. thegoodscentscompany.com

While specific studies detailing the use of 2,5-Dichloro-8-methylquinoline as a chemical probe are not extensively documented, its structural characteristics are analogous to other quinolines employed for such purposes. The quinoline core provides a stable, recognizable structure for interaction with biological targets like enzymes or receptors. researchgate.netevitachem.com The chlorine and methyl substituents on the ring system influence its electronic properties and spatial configuration, which can be exploited in the design of specific probes for molecular and cellular biology research.

Contributions to Lead Compound Discovery and Optimization in Drug Design

The quinoline ring is considered a "privileged structure" in the field of medicinal chemistry, frequently appearing in compounds developed for a range of therapeutic applications. researchgate.net The process of lead discovery and optimization often involves modifying a core scaffold like quinoline to enhance potency, selectivity, and pharmacokinetic properties. The substitution pattern on the quinoline ring is critical, and halogenation is a common strategy to modulate a compound's biological activity. evitachem.comuantwerpen.be

The presence of multiple chlorine atoms, as seen in this compound, can enhance interactions with biological targets and potentially increase potency. smolecule.com Research into related dichlorinated quinolines demonstrates their significance in identifying new lead compounds. For example, computational and spectroscopic studies on 5,7-dichloro-8-hydroxy-2-methylquinoline have been conducted to understand its reactivity and potential as a lead compound for antimalarial drugs. uantwerpen.be Furthermore, metal complexes involving dihalo-8-quinolinol ligands, such as those derived from 5,7-dichloro-2-methyl-8-quinolinol, have been synthesized and evaluated as a new class of promising anticancer agents. acs.org These examples underscore the role of dichlorinated methylquinolines as a key structural motif in the exploration of new therapeutic agents.

The table below illustrates how different substitutions on the quinoline scaffold contribute to its diverse applications in drug discovery research.

| Compound Name | Substitution Pattern | Investigated Application/Role | Reference(s) |

| This compound | 2-Chloro, 5-Chloro, 8-Methyl | Chemical Intermediate | nih.gov |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | 5,7-Dichloro, 8-Hydroxy, 2-Methyl | Antimalarial Lead Compound Research | uantwerpen.be |

| 5,7-dichloro-2-methyl-8-quinolinol | 5,7-Dichloro, 2-Methyl, 8-Hydroxy | Ligand for Anticancer Cobalt(II) Complexes | acs.org |

| 2-Chloro-8-methylquinoline (B1592087) | 2-Chloro, 8-Methyl | Research on Neurotoxic and Antioxidant Properties | biosynth.com |

| 3-Bromo-4,5-dichloro-8-methylquinoline | 3-Bromo, 4,5-Dichloro, 8-Methyl | Scaffold for Drug Development, Enzyme Inhibition Probe | evitachem.com |

Applications in Broader Pharmaceutical Research and Development Initiatives

In broader pharmaceutical R&D, chlorinated quinolines like this compound primarily function as versatile chemical building blocks or intermediates. smolecule.comalfa-chemistry.com The synthesis of novel, more complex heterocyclic compounds often relies on precursor molecules with specific functional groups and substitution patterns that facilitate subsequent chemical reactions. rsc.org Chlorine atoms are particularly useful in this context as they can serve as leaving groups in nucleophilic substitution reactions or direct further substitutions on the aromatic ring, enabling the construction of diverse molecular libraries for screening. nih.govevitachem.com

The importance of chlorinated compounds in drug development is well-established, with chlorine being a key element in numerous FDA-approved pharmaceuticals. nih.gov Research initiatives have demonstrated the utility of related intermediates in synthesizing new therapeutic candidates. For example, 2-chloro-3-(chloromethyl)-8-methylquinoline, an intermediate structurally related to this compound, was synthesized and used as a precursor to create a series of quinolinyl amines that were subsequently screened for antidepressant activity. nih.gov This highlights a clear pathway in pharmaceutical R&D where a chlorinated methylquinoline intermediate is the starting point for developing novel agents with specific therapeutic potential. Derivatives of 2,5,8-Trimethylquinolin-4-ol have also been noted for their potential in developing antimicrobial and anticancer agents.

The following table provides examples of how quinoline-based intermediates are utilized in the synthesis of compounds with potential therapeutic applications.

| Intermediate Compound | Final Compound Class | Therapeutic Area Investigated | Reference(s) |

| 2-chloro-3-(chloromethyl)-8-methylquinoline | Quinolinyl amines | Antidepressant | nih.gov |

| 2-chloro-8-methylquinoline-3-carbaldehyde | N-(substituted-phenyl)methanimines | Synthetic Precursors | rsc.org |

| 2-chloro-3-formyl-6-methylquinoline | Quinolinyl-pyrazole-1-carbothioamides | Synthetic Precursors | rsc.org |

Future Perspectives and Research Challenges

Identification and Validation of Novel Molecular Targets

A primary challenge in the development of 2,5-dichloro-8-methylquinoline as a therapeutic agent is the identification and validation of its specific molecular targets. While the broader quinoline (B57606) class is known to interact with a wide range of biological molecules, the precise targets for this dichlorinated derivative are yet to be fully elucidated. researchgate.net Future research must focus on comprehensive screening to uncover its mechanism of action.

Quinoline derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antimalarial properties by modulating various targets. nih.govmdpi.comnih.gov For instance, some quinolines exert antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, while others show anticancer activity by targeting enzymes like phosphatidylinositol 3-kinase (PI3Kα) or inhibiting telomerase. mdpi.comacs.org Computational studies have also suggested that substituted quinolines may bind to targets such as Cyclin G associated kinase (GAK), a receptor involved in Hepatitis C virus (HCV) entry. researchgate.net

The research strategy for this compound should involve:

Broad-Based Phenotypic Screening: Initial testing against a diverse panel of cancer cell lines, bacterial strains, fungal pathogens, and viral assays to determine its primary spectrum of activity.

Target Deconvolution: For activities of interest, techniques such as affinity chromatography, proteomics-based approaches, and yeast-three-hybrid screening can be employed to isolate and identify specific binding proteins.

Computational Target Prediction: In-silico methods, including reverse docking and pharmacophore modeling, can compare the structure of this compound against libraries of known protein structures to predict likely molecular targets. researchgate.netmdpi.com

Biochemical and Cellular Validation: Once potential targets are identified, their interaction with the compound must be validated through direct binding assays (e.g., Surface Plasmon Resonance) and functional assays that measure the modulation of the target's activity within a cellular context.

Table 1: Potential Molecular Targets for Quinoline-Based Compounds

| Target Class | Specific Example(s) | Associated Disease/Activity | Citation |

|---|---|---|---|

| Kinases | Phosphatidylinositol 3-kinase (PI3Kα), Cyclin G associated kinase (GAK) | Cancer, Viral Infections | mdpi.comresearchgate.net |

| Topoisomerases | DNA gyrase, Topoisomerase IV | Bacterial Infections | |

| Enzymes | 5-lipoxygenase (LOX), Telomerase | Inflammation, Cancer | mdpi.comacs.org |

Advancements in Stereoselective and Green Synthetic Methodologies for Diversification

To explore the full therapeutic potential and establish robust Structure-Activity Relationships (SAR), a diverse library of derivatives based on the this compound scaffold must be synthesized. A key challenge lies in moving beyond classical synthesis methods, which are often harsh and inefficient, towards more advanced and sustainable chemical processes. researchgate.net

Traditional quinoline syntheses like the Skraup and Doebner-von Miller reactions frequently require high temperatures and strong acids, making them less suitable for creating complex, functionalized molecules. researchgate.netrsc.org The future of derivatization for this compound lies in the adoption of modern synthetic methodologies that offer greater efficiency, control, and environmental compatibility.

Key areas for advancement include:

Green Chemistry Protocols: The use of nanocatalysts (e.g., based on Fe, Cu, Au, Ti), microwave-assisted synthesis, and ultrasound irradiation can significantly reduce reaction times, improve yields, and lower energy consumption. acs.orgnih.gove-century.us On-water synthesis is another promising green approach that minimizes the use of organic solvents. nih.gov

Stereoselective Synthesis: For derivatives with new chiral centers, developing stereoselective methods is crucial, as different stereoisomers can have vastly different biological activities and toxicological profiles. Techniques like the Prins cyclization or the use of chiral catalysts can be adapted to construct specific three-dimensional architectures. acs.org

Combinatorial Chemistry and High-Throughput Synthesis: Employing one-pot, multi-component reactions and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will enable the rapid generation of a large and diverse library of analogues for screening. researchgate.netrsc.org This allows for systematic modification at various positions of the quinoline ring to optimize potency and pharmacokinetic properties.

Table 2: Comparison of Synthetic Methodologies for Quinoline Scaffolds

| Methodology | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | Strong acids, high temperatures, oxidizing agents | Well-established, readily available starting materials | Harsh conditions, low yields, poor functional group tolerance, by-product formation | researchgate.netrsc.org |

| Modern/Green Methods (e.g., Nanocatalysis, MWI) | Milder conditions, reusable catalysts, alternative energy sources | High yields, short reaction times, eco-friendly, high functional group tolerance | Catalyst cost and stability can be a concern | acs.orgnih.gov |

Comprehensive Preclinical Evaluation, Including Pharmacokinetic and Toxicological Assessments

A significant hurdle for any new chemical entity is successfully navigating preclinical evaluation. For this compound and its future derivatives, a thorough assessment of pharmacokinetic (PK) and toxicological profiles is essential to determine their drug-likeness and safety.

Pharmacokinetic Assessment: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound dictate its in vivo efficacy. Studies on other substituted quinolines have shown a wide range of pharmacokinetic behaviors. mdpi.comfrontiersin.org For example, some derivatives exhibit rapid clearance and a large volume of distribution, indicating good tissue penetration, while others may have limited oral bioavailability. mdpi.commdpi.com Preclinical PK studies for this compound derivatives must include:

In Vitro ADME Assays: Evaluation of metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assays).

In Vivo Pharmacokinetic Studies: Determination of key parameters such as half-life (t½), maximum plasma concentration (Cmax), oral bioavailability (%F), and clearance (CL) in animal models (e.g., rats) following various administration routes. mdpi.com

Toxicological Assessment: Safety is paramount, and quinoline-based compounds require careful toxicological scrutiny. Quinoline itself is a suspected hepatocarcinogen, and chlorination can sometimes increase the toxicity of organic molecules. researchgate.net A comprehensive toxicological workup is non-negotiable and should include:

Genotoxicity: Assays to detect potential for DNA damage, such as the Ames test for mutagenicity and the micronucleus test for chromosomal damage.

Cytotoxicity: In vitro evaluation against a range of human cell lines (both cancerous and non-cancerous) to determine the therapeutic index.

Acute and Repeated-Dose Toxicity: In vivo studies in animal models to identify potential target organs for toxicity and to establish a safe dose range. health.state.mn.us

Table 3: Representative Pharmacokinetic Parameters for Substituted Quinolines

| Compound Type | Administration | Bioavailability (F%) | Half-life (t½) | Key Finding | Citation |

|---|---|---|---|---|---|

| 2-n-propylquinoline | Intravenous (Rat) | N/A | 58.7 min | Well-distributed throughout tissues. | mdpi.com |

Development of Integrated Computational and Experimental Structure-Guided Drug Design Strategies

The most efficient path forward for developing drugs based on this compound involves a synergistic and iterative cycle of computational modeling and experimental validation. This integrated approach, known as structure-guided drug design, can accelerate the discovery process, reduce costs, and lead to compounds with improved potency and safety profiles.

The strategy relies on a continuous feedback loop:

Computational Modeling and Design: Using the three-dimensional structure of a validated molecular target (from 7.1), computational chemists can perform molecular docking simulations to predict how virtual derivatives of this compound will bind. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate specific structural features with biological activity and toxicity, guiding the design of new analogues with enhanced properties. researchgate.netdergipark.org.tr

Targeted Synthesis: The most promising candidates identified in silico are then synthesized using the advanced methodologies outlined in section 7.2. This focuses synthetic efforts on compounds with the highest probability of success.

Experimental Evaluation: The newly synthesized compounds undergo rigorous experimental testing for biological activity and preclinical properties (as described in 7.1 and 7.3).

Data Integration and Model Refinement: The experimental results are fed back into the computational models. For example, the crystal structure of a potent analogue bound to its target enzyme provides invaluable information for refining docking protocols and designing the next generation of inhibitors. This iterative process of design, synthesis, and testing progressively refines the chemical scaffold toward an optimized drug candidate.

This integrated workflow allows researchers to make more informed decisions, systematically overcoming challenges related to target affinity, selectivity, and pharmacokinetic/toxicological properties, ultimately paving the way for the development of novel therapeutics derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dichloro-8-methylquinoline, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and methylation of quinoline precursors. For example, chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions is a common method. Key parameters include reaction temperature (optimized between 100–120°C), stoichiometric ratios of halogenating agents (e.g., 1:1.2 molar ratio of quinoline to PCl₅), and purification via recrystallization from benzene or ethanol . Monitoring reaction progress with TLC and adjusting pH during workup (e.g., basifying with KOH to pH 9–10) are critical for yield improvement.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., chloro and methyl group shifts at δ 2.5–3.0 ppm for CH₃ and δ 7.5–8.5 ppm for aromatic protons).

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. For example, planar quinoline rings (RMSD <0.05 Å) and dihedral angles (e.g., 70.22° between quinoline and substituent rings) provide structural insights .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.0198 for C₁₁H₈Cl₂N).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or impurities in this compound synthesis?

- Methodological Answer :

- Variable Screening : Use design-of-experiments (DoE) to test temperature, solvent polarity (e.g., methanol vs. DMF), and catalyst loading. Evidence suggests NaBH₃CN improves imine reduction efficiency in related quinolines .

- Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., over-chlorinated derivatives). Adjust stoichiometry of PCl₅ to minimize excess chlorination .

- Scale-Up Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and optimize stirring rates for homogeneous mixing.

Q. How can contradictions in spectral data for confirming the structure of this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or ab initio calculations). For crystallographic discrepancies, re-refine X-ray data using software like SHELXL and check for twinning (e.g., inversion twinning in Acta Cryst. reports ).

- Controlled Replication : Repeat syntheses under identical conditions to isolate batch-specific anomalies. For instance, inconsistent melting points may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .

Q. What computational methods predict the reactivity and intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the chloro groups at C2 and C5 exhibit high electrophilicity, influencing SNAr reactivity .

- Molecular Dynamics (MD) : Simulate crystal packing to study hydrogen-bonding networks (e.g., N–H⋯N interactions in zig-zag layers) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .

Application-Oriented Questions

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen against microbial cultures (e.g., Plasmodium falciparum for antimalarial activity) using IC₅₀ determination via microplate dilution .

- SAR Studies : Modify substituents (e.g., replacing Cl with methoxy groups) and correlate changes with bioactivity using regression models.

- Toxicity Profiling : Perform MTT assays on mammalian cell lines to assess cytotoxicity .

Q. How should researchers report crystallographic and spectroscopic data to ensure reproducibility?

- Methodological Answer :

- CIF Files : Deposit raw crystallographic data (e.g., .cif files) in repositories like the Cambridge Structural Database (CSD). Include twin refinement parameters (e.g., BASF values) and H-bond geometries .

- Spectral Appendices : Provide full NMR assignments (δ, multiplicity, J-values) and MS fragmentation patterns. Use standardized formats (e.g., ACS Style Guidelines) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing contradictory results in synthetic or crystallographic studies?

- Methodological Answer :

- Error Propagation Analysis : Quantify uncertainties in crystallographic R-factors (e.g., R₁ >5% suggests data quality issues) .

- Multivariate Analysis : Apply PCA or cluster analysis to identify outlier datasets in reaction yield studies .

Q. How can researchers design experiments to explore structure-property relationships in halogenated quinolines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.